molecular formula C26H30O9 B1204283 Nafenopin glucuronide

Nafenopin glucuronide

Cat. No. B1204283
M. Wt: 486.5 g/mol
InChI Key: JGFJGYHYYUXOAR-OWOUXODFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nafenopin glucuronide is a glucosiduronic acid.

Scientific Research Applications

Metabolism and Drug Monitoring

Glucuronidation, as a key metabolic process, is essential for the detoxification and elimination of drugs. It involves the addition of glucuronic acid to substances, making them more water-soluble and easier to excrete. This process can have direct pharmacological or toxicological effects, and in some cases, monitoring the glucuronide metabolites can be crucial for optimizing therapeutic outcomes. For instance, certain drugs metabolized into biologically active or reactive glucuronides might necessitate the measurement of these metabolite concentrations to ensure efficacy and safety in clinical settings (Shipkova & Wieland, 2005).

Clinical Utility of Metabolite Monitoring

In therapeutic drug monitoring, understanding the role of glucuronide metabolites is vital. While the pharmacological effect of such metabolites is often overlooked, there are scenarios where their monitoring could be critical for clinical practice. This includes cases where glucuronide metabolites exhibit biological activity or when they indirectly affect the pharmacokinetics of the parent drug. Factors like genetic polymorphisms, disease states, and drug interactions can influence the disposition of these metabolites, highlighting the complexity of drug metabolism and the potential need for personalized treatment strategies based on metabolite monitoring (Shipkova & Wieland, 2005).

properties

Product Name

Nafenopin glucuronide

Molecular Formula

C26H30O9

Molecular Weight

486.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H30O9/c1-26(2,25(32)34-24-21(29)19(27)20(28)22(33-24)23(30)31)35-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18-22,24,27-29H,5,7,9H2,1-2H3,(H,30,31)/t18?,19-,20-,21+,22-,24-/m0/s1

InChI Key

JGFJGYHYYUXOAR-OWOUXODFSA-N

Isomeric SMILES

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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